molecular formula C20H22N4O B2532995 N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1105215-53-9

N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2532995
CAS No.: 1105215-53-9
M. Wt: 334.423
InChI Key: UUCQDZSSUOKPRY-UHFFFAOYSA-N
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Description

N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features benzyl, dimethylphenyl, and ethyl groups attached to the triazole ring, making it a complex and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring. The reaction conditions usually include the use of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate, in a solvent such as water or a mixture of water and an organic solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The scalability of the CuAAC reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted triazole derivatives .

Scientific Research Applications

N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-benzyl-1-(3,4-dimethylphenyl)-N-ethyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-4-23(13-17-8-6-5-7-9-17)20(25)19-14-24(22-21-19)18-11-10-15(2)16(3)12-18/h5-12,14H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCQDZSSUOKPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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